3-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
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Overview
Description
3-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound that features a naphthalene core substituted with methoxy and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Naphthalene Derivative: The oxadiazole intermediate is then coupled with a naphthalene derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric and sulfuric acids, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of methoxybenzoic acids or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide has several research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy groups can enhance the compound’s binding affinity and selectivity by participating in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenyl derivatives: Compounds like 4-methoxyphenyl-1H-indole and 4-methoxyphenyl-1H-imidazole share structural similarities and have been studied for their biological activities.
Oxadiazole derivatives: Compounds containing the oxadiazole ring, such as 5-(4-methoxyphenyl)-1,3,4-oxadiazole, are also of interest due to their diverse applications in medicinal chemistry and materials science.
Uniqueness
3-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is unique due to the combination of its naphthalene core with methoxy and oxadiazole substituents, which confer specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
3-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-26-16-9-7-13(8-10-16)20-23-24-21(28-20)22-19(25)17-11-14-5-3-4-6-15(14)12-18(17)27-2/h3-12H,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYUAMHTVLCAGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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